3-Chloro-N,N-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYDWPYZUCOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284468 | |
| Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-41-3 | |
| Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of N,N-Dimethylpyridin-2-amine
Method Overview:
The synthesis begins with the chloromethylation of N,N-dimethylpyridin-2-amine, typically employing chloromethyl methyl ether or formaldehyde derivatives in the presence of Lewis acids like zinc iodide (ZnI₂). This approach introduces a chloromethyl group at the 3-position of the pyridine ring.
- Solvent: Dichloromethane or other halogenated hydrocarbons
- Temperature: Low temperature, typically between -5°C to 35°C, to control selectivity and minimize side reactions
- Reagents: Chloromethyl methyl ether or paraformaldehyde with hydrochloric acid or formaldehyde derivatives
- Catalysts: Lewis acids such as ZnI₂ or BF₃·OEt₂ (boron trifluoride etherate) for catalyzing chloromethylation
Research Findings:
A study indicates that using chloromethyl methyl ether in dichloromethane at controlled low temperatures yields high selectivity for chloromethylation at the 3-position of pyridine derivatives. The process is optimized to minimize over-alkylation and side reactions, with yields often exceeding 80% under ideal conditions.
Halogenation of Pyridine Derivatives
Method Overview:
An alternative route involves halogenating the pyridine ring directly to obtain 2,3-dichloropyridine derivatives, which can then be selectively reduced or further functionalized to produce the target compound.
- Starting from 2-chloropyridine, chlorination at the 3-position is achieved using chlorine gas under controlled conditions, often in the presence of solvents like chloroform or acetonitrile at temperatures between -5°C and 35°C.
Research Findings:
Patents describe that chlorination in non-polar solvents such as chloroform or ethylene dichloride, with careful temperature control, enhances selectivity and reduces byproduct formation. The process allows for the preparation of 2,3-dichloropyridine, which can be converted to the amino derivative through nucleophilic substitution.
Nucleophilic Substitution to Introduce the N,N-Dimethylamino Group
Method Overview:
The chloromethylated or chlorinated pyridine intermediates are then subjected to nucleophilic substitution with dimethylamine or N,N-dimethylamine to install the N,N-dimethylamino group at the 2-position.
- Reagents: N,N-Dimethylamine gas or solution
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF)
- Temperature: Elevated temperatures, typically between 20°C and 70°C, to facilitate substitution
Research Findings:
Studies demonstrate that nucleophilic substitution in polar aprotic solvents at moderate temperatures yields high conversion rates, with reaction times optimized to prevent over-alkylation or decomposition.
Final Chlorination to Form the Chloromethyl Group
Method Overview:
The final step involves chlorination of the methyl group attached to the pyridine ring, converting it into a chloromethyl group, yielding 3-Chloro-N,N-dimethylpyridin-2-amine .
- Reagents: Chlorinating agents such as thionyl chloride or phosphorus trichloride
- Solvent: Chloroform or similar halogenated solvents
- Temperature: Controlled, typically between -5°C and 35°C
Research Findings:
Patents and research articles confirm that chlorination under these conditions produces the target compound with high purity and yield, often exceeding 75%. Recycling of solvents like chloroform is feasible, reducing environmental impact.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloromethylation | Chloromethyl methyl ether, ZnI₂ | Dichloromethane | -5°C to 35°C | >80% | Selective at 2-position |
| 2 | Halogenation | Cl₂ gas | Chloroform / Ethylene dichloride | -5°C to 35°C | Variable | Produces 2,3-dichloropyridine |
| 3 | Nucleophilic substitution | N,N-Dimethylamine | DMSO / DMF | 20°C to 70°C | >75% | Converts to N,N-dimethylamino derivative |
| 4 | Final chlorination | SOCl₂ / PCl₃ | Chloroform | -5°C to 35°C | >75% | Yields target compound |
Notes on Environmental and Industrial Considerations
- Solvent Recycling: Many methods emphasize solvent recovery, especially chloroform and dichloromethane, to reduce waste.
- Reaction Optimization: Temperature control and reagent stoichiometry are critical for high yield and purity.
- Safety: Handling chloromethyl methyl ether and chlorine gas requires strict safety protocols due to toxicity and carcinogenicity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of N,N-dimethylpyridin-2-amine.
Scientific Research Applications
3-Chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific receptors or enzymes.
Material Science:
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chlorine atom and the dimethylamino group play crucial roles in the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted N,N-Dimethylpyridin-2-amines
3-Bromo-N,N-dimethylpyridin-2-amine (CAS: 1060801-39-9)
- Molecular Formula : C₇H₉BrN₂
- Molecular Weight : 201.06 g/mol
- Key Differences : Replacement of chlorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance halogen bonding in crystal packing or receptor interactions. This compound is used in cross-coupling reactions, where bromine’s superior leaving-group ability compared to chlorine is advantageous .
3-Chloro-N,N-dimethylpyrazin-2-amine (CAS: 54126-45-3)
- Molecular Formula : C₆H₈ClN₃
- Molecular Weight : 157.60 g/mol
- Key Differences : The pyrazine ring (two nitrogen atoms at 1,4-positions) introduces additional hydrogen-bonding sites and electronic effects. The reduced aromaticity compared to pyridine may alter solubility and reactivity in medicinal chemistry applications .
Substituent-Modified Pyridin-2-amines
N,N-Dimethyl-3-nitropyridin-2-amine
- Molecular Formula : C₇H₉N₃O₂ (inferred)
- Key Differences: The nitro group (–NO₂) is a strong electron-withdrawing group, which decreases electron density on the pyridine ring.
3-Chloropyridin-2-amine (CAS: Not specified)
Comparative Data Table
Biological Activity
3-Chloro-N,N-dimethylpyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of a chlorine atom at the third position of the pyridine ring, along with two dimethylamino groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chlorine atom can participate in halogen bonding, enhancing the compound's binding affinity to proteins involved in metabolic pathways. The dimethylamino group facilitates hydrogen bonding and hydrophobic interactions, modulating enzyme activity and influencing cellular processes.
Pharmacological Applications
Research indicates that this compound exhibits significant potential in several pharmacological areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its derivatives have shown promise in inhibiting cancer cell growth, particularly through mechanisms involving kinase inhibition. For instance, related compounds have demonstrated inhibitory effects on PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM.
Case Studies
- Antitumor Activity : A study focused on synthesizing derivatives of this compound revealed that certain modifications enhance its antitumor efficacy. The derivatives were tested against various cancer cell lines, showing significant growth inhibition.
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound interacts with key metabolic enzymes, influencing their activity and potentially altering metabolic flux within cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-Bromo-N,N-dimethylpyridin-2-amine | Moderate antimicrobial properties | Bromine substituent affects reactivity |
| 5-Bromo-3-chloro-N,N-dimethylpyridin-2-amine | Significant kinase inhibition | Dual halogen substituents enhance binding |
| 4-Chloro-N,N-dimethylpyridin-2-amine | Lower activity compared to analogs | Different substitution pattern impacts activity |
Synthesis and Experimental Procedures
The synthesis of this compound can be accomplished through various methods, including nucleophilic substitution reactions involving chlorinated pyridine precursors. The following general procedure outlines one method:
- Starting Materials : Chlorinated pyridine derivative and dimethylamine.
- Reaction Conditions : Conduct the reaction under an inert atmosphere at elevated temperatures (e.g., reflux) using a suitable solvent (e.g., DMF).
- Purification : Isolate the product via recrystallization or chromatography.
Yield and Characterization
The yield of synthesized this compound typically ranges from 70% to 90%. Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-Chloro-NNN,NNN-dimethylpyridin-2-amine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, substituting a chloro group on pyridine with dimethylamine under conditions similar to those reported for analogous compounds (e.g., using sodium tert-butoxide as a base in dioxane at 80–100°C) . Key parameters include solvent choice (e.g., toluene or DMF), catalyst selection (e.g., Pd(OAc)₂ with Xantphos), and inert atmosphere to prevent side reactions. Yield optimization may require iterative adjustments of temperature and stoichiometry .
Q. How is the structural characterization of 3-Chloro-NNN,NNN-dimethylpyridin-2-amine performed?
Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For instance, related compounds like 3-chloropyridin-2-amine exhibit intermolecular N–H⋯N hydrogen bonds and Cl⋯Cl interactions (3.28 Å), which stabilize crystal packing . Complementary techniques include:
- NMR : H NMR detects NH₂ and aromatic protons (e.g., δ 5.02 ppm for NH₂ in CDCl₃) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, and Cl percentages .
Q. What purification strategies are effective for isolating 3-Chloro-NNN,NNN-dimethylpyridin-2-amine?
Methodological Answer: Column chromatography on silica gel with ethyl acetate/petroleum ether (1:5) is widely used . Recrystallization from dichloromethane or ethanol enhances purity, as demonstrated for structurally similar pyridine derivatives . Monitoring by TLC ensures fraction consistency.
Advanced Research Questions
Q. What mechanistic insights exist for palladium-catalyzed amination of chloro-substituted pyridines?
Methodological Answer: Palladium catalysts (e.g., Pd₂(dba)₃) facilitate oxidative addition of the C–Cl bond, followed by ligand exchange with dimethylamine. Computational studies (DFT) on analogous reactions reveal that electron-withdrawing groups (e.g., Cl) lower the activation energy for oxidative addition, enhancing reaction rates . Steric effects from substituents near the reaction site may require bulky ligands (e.g., BINAP) to prevent catalyst poisoning .
Q. How can density functional theory (DFT) predict the thermodynamic properties of 3-Chloro-NNN,NNN-dimethylpyridin-2-amine?
Methodological Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately compute bond dissociation energies, vibrational frequencies, and electronic properties. For example, B3LYP/6-31G* calculations predict the Cl⋯Cl interaction energy in crystal structures (~2–3 kcal/mol), aligning with experimental crystallographic data . Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. How do substituents (e.g., Cl, CF₃) influence the reactivity of pyridine derivatives in cross-coupling reactions?
Methodological Answer: Electron-deficient pyridines (e.g., 3-chloro-5-trifluoromethyl derivatives) exhibit enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the C–Cl position. Comparative studies using Hammett constants () show that Cl () and CF₃ () accelerate oxidative addition but may require tailored catalysts to mitigate steric hindrance . Kinetic studies via stopped-flow NMR can quantify these effects .
Q. How to resolve contradictions in reported crystal packing data for halogenated pyridines?
Methodological Answer: Discrepancies in intermolecular interactions (e.g., hydrogen bonding vs. halogen-halogen contacts) arise from differing crystallization solvents or temperature. For 3-chloropyridin-2-amine, centrosymmetric dimers form via N–H⋯N bonds, while Cl⋯Cl interactions dominate in non-polar solvents . High-resolution synchrotron XRD and Hirshfeld surface analysis can clarify competing interactions .
Q. What methodologies assess the biological activity of 3-Chloro-NNN,NNN-dimethylpyridin-2-amine derivatives?
Methodological Answer:
- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based substrates.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, leveraging the compound’s planar pyridine ring for π-π stacking .
- ADMET Studies : Computational tools (e.g., SwissADME) evaluate solubility and metabolic stability, critical for drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
